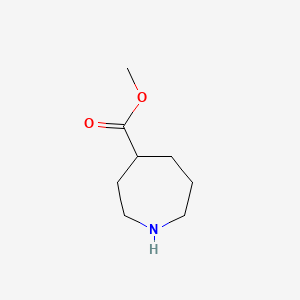

Methyl azepane-4-carboxylate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated as this compound hydrochloride, with the Chemical Abstracts Service registry number 1383132-15-7. The International Union of Pure and Applied Chemistry name this compound hydrochloride reflects the seven-membered saturated nitrogen heterocycle (azepane) with a carboxylic acid methyl ester substituent at the 4-position, forming a salt with hydrochloric acid.

Alternative systematic names include methyl hexahydro-1H-azepine-4-carboxylate hydrochloride and 1H-Azepine-4-carboxylic acid, hexahydro-, methyl ester, hydrochloride (1:1). The European Community number 867-207-3 provides additional regulatory identification for this compound. The nomenclature conventions distinguish this compound from related azepine derivatives by specifically indicating the position of the carboxylate substituent and the nature of the salt formation.

The Simplified Molecular Input Line Entry System representation COC(=O)C1CCCNCC1.Cl clearly delineates the molecular connectivity, showing the methyl ester group attached to the 4-position of the azepane ring, with the chloride ion as the counterion. This systematic approach to nomenclature ensures precise identification and differentiation from structurally related compounds such as methyl azepane-2-carboxylate hydrochloride, which bears the carboxylate group at a different ring position.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound hydrochloride is characterized by a seven-membered saturated ring system that exhibits significant conformational flexibility. The molecular formula C8H16ClNO2 with a molecular weight of 193.67-193.68 daltons reflects the presence of the azepane ring, methyl carboxylate substituent, and hydrochloride salt. The compound exists as a racemic mixture due to the presence of a stereogenic center at the 4-position where the carboxylate group is attached.

Crystallographic studies reveal that the azepane ring adopts specific conformational preferences that are influenced by the carboxylate substituent and salt formation. The seven-membered ring system demonstrates chair-like conformations, with the nitrogen atom and carbon atoms showing characteristic deviations from planarity. Research indicates that azepine rings typically adopt boat conformations with maximum deviations of approximately 0.48-0.50 Angstroms for the nitrogen atom.

The stereochemical configuration at the 4-position significantly affects the overall molecular geometry and conformational stability. Studies of related azepane systems demonstrate that the relative configuration of substituents influences ring puckering and conformational equilibria. The carboxylate substituent can adopt various orientational preferences relative to the ring system, with rotational angles significantly affecting intermolecular interactions and crystal packing arrangements.

Computational chemistry data reveals specific molecular descriptors including a topological polar surface area of 38.33 square Angstroms, a calculated logarithm of the partition coefficient of 1.1134, three hydrogen bond acceptors, one hydrogen bond donor, and one rotatable bond. These parameters provide insight into the compound's three-dimensional structure and potential biological interactions.

X-ray Crystallographic Analysis of Azepane Ring Conformations

X-ray crystallographic analysis provides definitive structural information about azepane ring conformations in this compound hydrochloride and related compounds. Crystal structure determinations reveal that seven-membered azepane rings consistently adopt non-planar conformations with characteristic puckering patterns. The azepane ring typically exhibits a chair-like conformation, although boat conformations are also observed depending on substitution patterns and crystal packing forces.

Detailed crystallographic studies of azepane-containing compounds demonstrate that the seven-membered ring adopts conformations where specific carbon atoms lie above and below the mean plane defined by the remaining ring atoms. The nitrogen atom frequently shows maximum deviations from planarity, with reported values ranging from 0.483 to 0.5025 Angstroms in different azepane derivatives. These conformational preferences are consistent across various substituted azepane systems and reflect the inherent flexibility of seven-membered rings.

Crystal packing analysis reveals that carboxylate substituents can adopt specific orientational relationships to the azepane ring system. In related structures, carboxylate groups show rotational angles of approximately 77.56 degrees with respect to base ring planes, indicating significant conformational freedom around the carbon-carbon bond connecting the ester group to the ring. This rotational flexibility allows for optimization of intermolecular interactions in the crystal lattice while maintaining favorable intramolecular conformations.

The crystallographic data also demonstrates that azepane rings can accommodate multiple stereogenic centers while maintaining characteristic conformational patterns. Studies of complex azepane derivatives reveal racemic crystal formations with specific relative configurations at multiple stereocenters. These findings provide important insights into the conformational preferences and structural stability of azepane-based compounds.

Comparative Analysis of Protonated versus Freebase Forms

The structural comparison between this compound hydrochloride and its freebase form reveals significant differences in molecular properties, conformational behavior, and intermolecular interactions. The hydrochloride salt formation fundamentally alters the electronic distribution around the nitrogen atom and influences the overall molecular geometry. The protonated form exhibits enhanced solubility in polar solvents compared to the neutral freebase, making it more suitable for pharmaceutical applications and synthetic transformations.

| Property | Hydrochloride Salt | Freebase Form |

|---|---|---|

| Molecular Formula | C8H16ClNO2 | C8H15NO2 |

| Molecular Weight | 193.67 g/mol | 157.21 g/mol |

| Solubility | Enhanced in polar solvents | Limited polar solubility |

| Nitrogen Geometry | Tetrahedral (protonated) | Pyramidal (neutral) |

| Crystal Packing | Ionic interactions present | Neutral molecule interactions |

The nitrogen atom geometry undergoes significant changes upon protonation, transitioning from a pyramidal configuration in the freebase to a more tetrahedral arrangement in the hydrochloride salt. This geometric change affects the overall ring conformation and can influence the orientational preferences of the carboxylate substituent. The presence of the chloride counterion introduces additional intermolecular interactions that stabilize specific conformational arrangements in the solid state.

Conformational studies indicate that protonation can influence the azepane ring puckering and the relative stability of different conformational isomers. The charged nitrogen center in the hydrochloride salt can participate in electrostatic interactions that are absent in the neutral freebase form. These interactions can stabilize particular ring conformations and affect the rotational barriers around bonds adjacent to the nitrogen atom.

Structure

3D Structure

Properties

IUPAC Name |

methyl azepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCUJOACQSXTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The esterification is conducted under reflux conditions, with temperatures ranging from 60°C to 80°C. A molar ratio of 1:1.2 (azepane-4-carboxylic acid to methanol) is commonly used, with catalytic HCl (10–15 mol%). The reaction typically completes within 12–24 hours, yielding the esterified product in 70–85% purity. Post-reaction purification involves recrystallization from ethanol or ethyl acetate to achieve >95% purity.

Example Procedure :

-

Dissolve azepane-4-carboxylic acid (1.0 mol) in anhydrous methanol (500 mL).

-

Add concentrated HCl (12 mol%) and reflux at 70°C for 18 hours.

-

Cool the mixture, filter the precipitated hydrochloride salt, and recrystallize from ethanol.

Asymmetric Synthesis of (S)-Methyl Azepane-4-Carboxylate

The (S)-enantiomer of this compound is synthesized via asymmetric catalysis, leveraging chiral catalysts or resolution techniques. Enantioselective hydrogenation of ketone intermediates or enzymatic resolution of racemic mixtures are prominent methods.

Chiral Catalyst Systems

A palladium-based catalyst with a chiral phosphine ligand (e.g., (R)-BINAP) enables asymmetric hydrogenation of 4-ketoazepane precursors. This method achieves enantiomeric excess (ee) values of 90–98% under 50–100 bar H₂ pressure at 25–40°C.

Key Reaction Parameters :

-

Substrate: 4-ketoazepane

-

Catalyst: Pd/(R)-BINAP (2 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 30°C

-

H₂ Pressure: 80 bar

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Automated batch reactors are employed to maintain precise control over temperature and pressure, ensuring consistent product quality.

Large-Scale Esterification

In industrial settings, azepane-4-carboxylic acid and methanol are fed into a continuous stirred-tank reactor (CSTR) with HCl gas. The reaction operates at 65–75°C with a residence time of 8–10 hours. The crude product undergoes vacuum distillation to remove excess methanol, followed by crystallization in a cooling crystallizer.

| Parameter | Value |

|---|---|

| Reactor Type | Continuous Stirred-Tank |

| Temperature | 70°C |

| Pressure | Atmospheric |

| Catalyst | HCl (10 mol%) |

| Annual Capacity | 10–50 metric tons |

Comparative Analysis of Synthetic Methods

The choice of method depends on the desired scale, enantiomeric purity, and cost constraints.

| Method | Yield | Purity | Enantiomeric Excess | Scale |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 70–85% | >95% | Racemic | Lab/Industrial |

| Asymmetric Hydrogenation | 80–85% | >98% | 90–98% ee | Lab-Scale |

| Industrial Batch | 85–90% | 95–97% | Racemic | Industrial |

The acid-catalyzed method is favored for racemic production due to its simplicity, while asymmetric synthesis is critical for enantiopure applications. Industrial processes optimize throughput but require significant infrastructure investment.

Mechanistic Insights and Challenges

Chemical Reactions Analysis

Types of Reactions: Methyl azepane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl azepane-4-carboxylate has garnered attention for its role as a precursor in the synthesis of biologically active compounds. Its structural features make it a valuable building block for the development of pharmaceuticals.

1.1 Antiallergic Agents

A notable application is in the production of azelastine hydrochloride, an effective antiallergic medication. The synthesis involves using this compound as a raw material to create derivatives that exhibit therapeutic effects against allergic reactions .

1.2 Synthesis of Azepines

Recent studies have demonstrated that this compound can participate in photoinitiated reactions to synthesize azepines, which are important in medicinal chemistry due to their diverse biological activities . This method allows for the concurrent formation of multiple products, enhancing synthetic efficiency.

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in synthetic organic chemistry, facilitating the creation of complex molecular architectures.

2.1 Dicarbonyl Compounds

Research indicates that this compound can be involved in reactions with dicarbonyl compounds, leading to the formation of various functionalized azepines. These reactions can be initiated under mild conditions, making them suitable for large-scale applications .

2.2 Conformational Studies

Studies on the conformational preferences of small molecules, including this compound, provide insights into their stability and reactivity. Understanding these properties is crucial for optimizing synthetic pathways and predicting the behavior of related compounds in biological systems .

Synthesis of Azelastine Derivatives

In one study, this compound was utilized to synthesize a series of azelastine derivatives through multi-step reactions involving hydrazine derivatives and other reagents. The resulting compounds exhibited enhanced antihistaminic properties compared to their precursors .

Photoinitiated Synthesis

A case study highlighted the use of this compound in a photoinitiated one-pot synthesis process. This approach yielded a variety of azepine derivatives with potential applications in drug development, showcasing the compound's versatility as a synthetic intermediate .

Data Tables

| Application Area | Compound Involved | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | This compound | Precursor for azelastine hydrochloride |

| Synthetic Organic Chemistry | This compound | Intermediate for synthesizing complex molecules |

| Conformational Studies | This compound | Insights into stability and reactivity |

Mechanism of Action

The mechanism of action of methyl azepane-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor, binding to active sites and preventing the enzyme from catalyzing its reaction. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl azepane-4-carboxylate with analogous methyl esters and heterocyclic compounds, focusing on structural features, applications, and inferred properties.

Structural and Functional Group Comparison

Key Observations :

- Reactivity : The tertiary amine in the azepane ring may facilitate hydrogen bonding or coordination chemistry, unlike purely hydrocarbon-based methyl esters (e.g., labdane derivatives) .

Physical Properties (Inferred from Analogues)

*Note: Values for this compound are extrapolated from similar esters and heterocycles due to lack of direct data.

Analytical and Industrial Relevance

- Gas Chromatography : Methyl esters like sandaracopimaric acid and communic acid derivatives are used as standards in resin analysis (, Figure 2). This compound could similarly serve as a derivatization agent for amine-containing analytes .

- Volatility : Compared to methyl salicylate (used in atmospheric VOC studies ), this compound’s higher molecular weight and amine group may reduce volatility, limiting its atmospheric relevance but enhancing stability in synthetic applications.

Biological Activity

Methyl azepane-4-carboxylate is a heterocyclic compound with significant biological activity, primarily explored for its potential in medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of the compound's biological properties, including its mechanism of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a seven-membered ring structure, which contributes to its unique chemical and biological properties. The molecular formula is with a molecular weight of 157.21 g/mol. Its structural characteristics allow it to participate in various biochemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its role as an enzyme modulator. It can act as an inhibitor or activator depending on the target enzyme.

Target Enzymes

- Biotin-dependent carboxylases : These enzymes are crucial for fatty acid and amino acid metabolism. This compound has been shown to interact with these enzymes, influencing metabolic pathways.

- Acetyl-CoA Carboxylase : This enzyme is pivotal in fatty acid biosynthesis. The compound modulates its activity, impacting lipid metabolism significantly.

Biochemical Pathways

The compound participates in various biochemical pathways through its interaction with enzymes and proteins:

- Fatty Acid Metabolism : By inhibiting biotin-dependent carboxylases, this compound can alter fatty acid synthesis.

- Amino Acid Metabolism : Its influence on carboxylases also extends to amino acid metabolism, potentially affecting protein synthesis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as bioavailability, absorption rates, and metabolic stability are critical for determining the efficacy of derivatives synthesized from this compound.

Research Findings and Case Studies

Recent studies have highlighted the biological activities associated with this compound:

- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits specific carboxylases involved in lipid metabolism, demonstrating potential applications in treating metabolic disorders.

- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens, warranting further exploration in drug development.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl azepane-4-carboxylate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of azepane-4-carboxylic acid using methanol under acidic catalysis. Purity validation requires a combination of techniques:

- Chromatography : HPLC or GC-MS to confirm retention times and peak homogeneity .

- Spectroscopy : and to verify structural integrity (e.g., ester carbonyl signals at ~170 ppm in ) .

- Elemental Analysis : Confirming C, H, and N content within ±0.4% of theoretical values .

Q. How should crystallographic data for this compound be analyzed to determine molecular conformation?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation () .

- Structure Refinement : Employ SHELXL for least-squares refinement, monitoring R-factor convergence (target ) .

- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring puckering (e.g., and values for azepane ring conformation) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical vibrational spectra?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets and compare calculated IR frequencies with experimental FT-IR data. Scale factors (~0.96–0.98) mitigate systematic errors .

- Mode Assignment : Use Mercury CSD’s visualization tools to correlate vibrational modes with specific functional groups (e.g., ester C=O stretch at ~1740 cm) .

- Statistical Validation : Apply root-mean-square deviation (RMSD) analysis to quantify discrepancies and adjust computational parameters iteratively .

Q. What strategies are effective for analyzing stereochemical outcomes in this compound derivatives?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak columns with polar organic mobile phases to separate enantiomers .

- Dynamic NMR : Monitor coalescence of diastereotopic proton signals (e.g., H-3 and H-5 in azepane ring) to assess ring-flipping barriers .

- X-ray Crystallography : Compare Flack parameters to assign absolute configuration in chiral derivatives .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC) and apply ANOVA to identify outliers .

- Structural Variability : Cross-reference activity with crystallographic data (e.g., Cambridge Structural Database) to assess conformational impacts .

- Experimental Replication : Reproduce assays under controlled conditions (e.g., fixed pH, temperature) to isolate confounding variables .

Data Analysis and Presentation

Q. What are best practices for presenting crystallographic data in publications?

- Methodological Answer :

- ORTEP Diagrams : Generate using ORTEP-3 to display thermal ellipsoids at 50% probability, annotated with key bond lengths/angles .

- CIF Submission : Deposit raw data in the Cambridge Structural Database (CSD) to ensure reproducibility .

- Tables : Include torsion angles, hydrogen-bonding geometries, and R-factor convergence metrics .

Q. How should researchers handle conflicting spectroscopic assignments in azepane derivatives?

- Methodological Answer :

- 2D NMR Correlations : Use HSQC and HMBC to resolve ambiguous correlations (e.g., distinguishing ester vs. amide carbonyls) .

- Isotopic Labeling : Synthesize -labeled derivatives to confirm signal assignments in complex spectra .

- Collaborative Validation : Cross-validate data with independent labs to minimize instrumentation bias .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthetic procedures?

- Methodological Answer :

- Detailed Documentation : Record exact reagent grades, solvent purification methods, and reaction timelines .

- Open Data : Share raw chromatograms, spectral files, and crystallographic CIFs via repositories like Zenodo .

- Negative Results : Publish unsuccessful synthetic routes to guide future research .

Q. How can researchers mitigate bias in biological activity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.